molecular formula C17H26N2OS B247126 (3,5-Dimethyl-1,4'-bipiperidin-1'-yl)(thiophen-2-yl)methanone

(3,5-Dimethyl-1,4'-bipiperidin-1'-yl)(thiophen-2-yl)methanone

Cat. No. B247126
M. Wt: 306.5 g/mol
InChI Key: RDXFSPOFYBNRJV-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1,4'-bipiperidin-1'-yl)(thiophen-2-yl)methanone is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. It is a small molecule that has been found to have significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-1,4'-bipiperidin-1'-yl)(thiophen-2-yl)methanone is not fully understood. However, it is believed to act by modulating certain receptors in the brain, including dopamine and serotonin receptors. This modulation can lead to changes in neurotransmitter release and uptake, which can have significant effects on brain function.
Biochemical and Physiological Effects:
(3,5-Dimethyl-1,4'-bipiperidin-1'-yl)(thiophen-2-yl)methanone has been found to have significant biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, which can lead to improved mood and cognitive function. The compound has also been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3,5-Dimethyl-1,4'-bipiperidin-1'-yl)(thiophen-2-yl)methanone is its high affinity for certain receptors in the brain. This makes it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for research on (3,5-Dimethyl-1,4'-bipiperidin-1'-yl)(thiophen-2-yl)methanone. One area of research could be the development of new drugs based on this compound. Another area of research could be the investigation of its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on brain function.

Synthesis Methods

The synthesis of (3,5-Dimethyl-1,4'-bipiperidin-1'-yl)(thiophen-2-yl)methanone involves the reaction of 3,5-dimethylpiperidine-1-carboxylic acid with thiophene-2-carboxylic acid chloride in the presence of a base. The resulting compound is then treated with acetic anhydride to form the final product. This synthesis method has been optimized to produce high yields of pure compound.

Scientific Research Applications

(3,5-Dimethyl-1,4'-bipiperidin-1'-yl)(thiophen-2-yl)methanone has been extensively researched in the field of medicinal chemistry. It has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the development of new drugs.

properties

Molecular Formula

C17H26N2OS

Molecular Weight

306.5 g/mol

IUPAC Name

[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C17H26N2OS/c1-13-10-14(2)12-19(11-13)15-5-7-18(8-6-15)17(20)16-4-3-9-21-16/h3-4,9,13-15H,5-8,10-12H2,1-2H3

InChI Key

RDXFSPOFYBNRJV-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CS3)C

Canonical SMILES

CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CS3)C

Origin of Product

United States

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